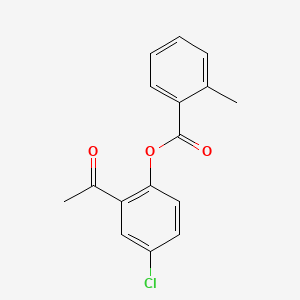![molecular formula C20H39NO4 B1275057 Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- CAS No. 135447-09-5](/img/structure/B1275057.png)
Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-
説明
The provided papers discuss various acetic acid derivatives, which are biologically active compounds with potential applications in medicinal chemistry. The first paper describes the charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a compound whose structure has been elucidated using X-ray diffraction and quantum chemical calculations . The second paper focuses on the synthesis of a novel series of α-ketoamide derivatives using OxymaPure/DIC, which demonstrates an efficient method for coupling reactions . The third paper presents the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles from (2,4-dioxocyclohex-1-yl)acetic acid derivatives, which are intermediates for alkaloid synthesis . Lastly, the fourth paper details the synthesis and characterization of 2-oxo-1,2-dihydropyridine-1-acetic acid, a compound with a ketonic configuration and a one-dimensional folded chain structure in its solid state .
Synthesis Analysis
The synthesis of these acetic acid derivatives involves various innovative methods. The α-ketoamide derivatives were synthesized using a ring-opening reaction of N-acylisatin followed by coupling with amino acid esters using OxymaPure/DIC, which proved to be superior in terms of yield and purity compared to other methods . The 2,6-dioxo-hexahydroindoles were prepared through allylation, protection, oxidation, amide formation, and cyclization steps starting from 1,3-cyclohexane-1,3-diones . The synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid was achieved by reacting 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution .
Molecular Structure Analysis
The molecular structures of these compounds were determined using various analytical techniques. X-ray diffraction and quantum chemical calculations revealed the structure and charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, highlighting the importance of intermolecular hydrogen bonding . The structure of the α-ketoamide derivatives was characterized using FT-IR, NMR, and elemental analysis, confirming the successful synthesis of the target compounds . The 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, which provided insights into its crystallography and intermolecular interactions .
Chemical Reactions Analysis
The papers describe various chemical reactions that lead to the formation of the acetic acid derivatives. The synthesis of α-ketoamide derivatives involved the ring-opening of N-acylisatin and subsequent coupling reactions . The formation of 2,6-dioxo-hexahydroindoles entailed a series of reactions including allylation, protection, oxidation, and cyclization . The creation of 2-oxo-1,2-dihydropyridine-1-acetic acid was a result of a reaction between 2-hydroxypyridine and chloroacetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures and intermolecular interactions. The study of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid revealed a pronounced charge separation and stacking between molecules with antiparallel dipole moments . The α-ketoamide derivatives synthesized using OxymaPure/DIC were obtained in excellent yield and purity, indicating favorable physical properties for further applications . The solid-state structure of 2-oxo-1,2-dihydropyridine-1-acetic acid is characterized by intermolecular hydrogen bonds that form a one-dimensional chain structure .
科学的研究の応用
-
Drought Stress Tolerance in Plants
- Application : Acetic acid plays an essential role in conferring tolerance to water deficit stress in plants . This mechanism has great potential for solving the global food crisis and preventing desertification caused by global warming .
- Methods : Acetic acid confers tolerance to water deficit stress via networks involving phytohormones, genes, and chromatin regulation .
- Results : The application of acetic acid has been found to increase plant tolerance to drought, potentially contributing to improved crop yields in arid conditions .
-
- Application : Acetic acid has several applications in the food industry. It is traditionally known as vinegar and is used as an acidulant, which is used to give a characteristic flavor profile to food . It can be used for microbial decontamination of meat and as a mild descaling agent in the food industry .
- Methods : Acetic acid is used directly in food or as part of food processing procedures .
- Results : The use of acetic acid in food preservation and flavoring has been widely accepted and contributes to the diversified food culture .
-
Photocatalytic Synthesis of Acetic Acid
- Application : Acetic acid can be synthesized from methanol and CO2 under ambient reaction conditions without using molecular hydrogen .
- Methods : The process involves the use of an octa-sulfur bound cobalt phthalocyanine .
- Results : The maximum conversion of methanol achieved is 60% with a selectivity of 81% towards acetic acid .
-
Radiolytic Degradation of TODGA
- Application : Compounds retaining the diglycolamide skeleton and [2-(dioctylamino)-2-oxoethoxy]acetic acid participate in the lanthanide complexation to form mixed Ln-degradation product-TODGA complexes . This is particularly relevant in the context of nuclear fuel reprocessing by liquid–liquid separations .
- Methods : The effects of the presence of 1-octanol as phase modifier in organic phase and nitric acid concentration in aqueous phase were investigated . An increase in nitric acid concentration protects TODGA from radiolysis as nitrate absorbs the radicals .
- Results : The slight sensitizing effect of 1-octanol is due to a combination of several competitive effects: a protective effect from TODGA–octanol adducts and a sensitizing effect from an increase in the water concentration in the organic phase, which produces ˙OH radicals .
特性
IUPAC Name |
2-[2-(dioctylamino)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO4/c1-3-5-7-9-11-13-15-21(16-14-12-10-8-6-4-2)19(22)17-25-18-20(23)24/h3-18H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHUSHSNNOEPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404031 | |
| Record name | Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- | |
CAS RN |
135447-09-5 | |
| Record name | Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Di-n-octyl-3-oxapentanedioic Acid Monoamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)



